trypsinogen 2 - 103964-84-7

trypsinogen 2

Catalog Number: EVT-1509687
CAS Number: 103964-84-7
Molecular Formula: C20H25NO6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trypsinogen 2 is a precursor enzyme synthesized in the pancreas, classified as an inactive form of trypsin, a serine protease. It plays a crucial role in protein digestion by being activated to trypsin in the small intestine. Trypsinogen 2 is one of the three isoforms of trypsinogen produced in humans, with the others being trypsinogen 1 and trypsinogen 3. This enzyme is particularly significant due to its involvement in various physiological processes and its potential as a biomarker for certain medical conditions, such as pancreatitis.

Source and Classification

Trypsinogen 2 is primarily produced in the pancreas and secreted into the duodenum, where it is activated by enteropeptidase into trypsin. It belongs to the serine protease family, which is characterized by the presence of a serine residue in its active site. The classification of trypsinogen 2 can be summarized as follows:

  • Type: Enzyme precursor
  • Family: Serine proteases
  • Isoform: Trypsinogen 2 (anionic)
Synthesis Analysis

The synthesis of trypsinogen 2 can be achieved through various methods, including recombinant DNA technology. A preferred method involves synthesizing a codon-optimized gene sequence that allows for high-yield production in expression systems. The steps typically include:

  1. Gene Cloning: The gene encoding trypsinogen 2 is cloned into an expression vector.
  2. Expression: The vector is introduced into host cells (e.g., bacteria or yeast) where it is expressed.
  3. Purification: The expressed protein undergoes purification processes such as affinity chromatography and ion exchange chromatography to isolate trypsinogen 2 from other cellular proteins.

For instance, one method described involves using sodium dodecyl sulfate-polyacrylamide gel electrophoresis for protein analysis and purification through immunoaffinity chromatography followed by anion exchange chromatography .

Molecular Structure Analysis

The molecular structure of trypsinogen 2 consists of approximately 223 amino acids with a molecular weight of about 24 kDa. The structure features:

  • Active Site: Contains a serine residue essential for its enzymatic activity upon activation.
  • Zymogen Form: In its inactive form (trypsinogen), it has a peptide bond that must be cleaved for activation.

X-ray crystallography studies have provided detailed insights into its three-dimensional structure, revealing how it interacts with substrates and inhibitors .

Chemical Reactions Analysis

Trypsinogen 2 undergoes several key chemical reactions:

  1. Activation Reaction: Trypsinogen is converted to active trypsin by cleavage of specific peptide bonds, primarily by enteropeptidase.
    Trypsinogen+EnteropeptidaseTrypsin+Inactive Peptides\text{Trypsinogen}+\text{Enteropeptidase}\rightarrow \text{Trypsin}+\text{Inactive Peptides}
  2. Substrate Hydrolysis: Once activated, trypsin catalyzes the hydrolysis of peptide bonds in proteins, facilitating digestion.
  3. Autocatalytic Activation: Under certain conditions, trypsin can activate more trypsinogen molecules, leading to amplification of enzymatic activity.
Mechanism of Action

The mechanism of action for trypsinogen 2 involves several steps:

  1. Secretion: Synthesized in the pancreas and secreted into the gastrointestinal tract.
  2. Activation: Cleavage by enteropeptidase initiates the conversion to active trypsin.
  3. Proteolytic Activity: Active trypsin then cleaves peptide bonds in dietary proteins, leading to their breakdown into smaller peptides and amino acids.
Physical and Chemical Properties Analysis

The physical and chemical properties of trypsinogen 2 include:

  • Molecular Weight: Approximately 24 kDa.
  • pH Stability Range: Active between pH 7-8; optimal activation occurs at this range.
  • Solubility: Highly soluble in aqueous solutions, which facilitates its function within the digestive tract.

Analytical techniques such as mass spectrometry and electrophoresis are commonly used to characterize these properties .

Applications

Trypsinogen 2 has several scientific applications:

  1. Biomarker for Pancreatitis: It serves as a non-invasive biomarker for diagnosing acute pancreatitis through urine tests, showing significant sensitivity and specificity .
  2. Research Tool: Used in studies related to digestive enzymes and their roles in health and disease.
  3. Therapeutic Potential: Investigated for potential therapeutic applications in enzyme replacement therapies or as a target for drug development aimed at modulating digestive processes.
Molecular Biology of Trypsinogen 2

Gene Structure and Genomic Localization

PRSS2 Gene Organization and Chromosomal Context

The PRSS2 gene (officially designated serine protease 2) encodes human trypsinogen 2 (anionic trypsinogen), located on chromosome 7q34 within the T-cell receptor beta (TCRB) locus. This genomic region spans approximately 685 kb and harbors 65 TCR variable gene segments alongside eight trypsinogen genes (T1–T8), of which PRSS2 corresponds to T8. The gene comprises 5 exons spanning ~6 kb, with exon 1 encoding the signal peptide and exons 2–5 encoding the mature protease domain [1] [8]. Remarkably, this intercalation of trypsinogen genes within the TCRB locus is evolutionarily conserved across mammals (e.g., mice, chickens), suggesting shared regulatory constraints or functional co-option [8]. The PRSS2 promoter contains response elements for transcription factors involved in pancreatic development (e.g., PTF1A), explaining its tissue-specific expression.

Comparative Analysis of Trypsinogen Gene Family (PRSS1, PRSS2, PRSS3)

The human trypsinogen family comprises three principal functional isoforms encoded by PRSS1 (cationic), PRSS2 (anionic), and PRSS3 (mesotrypsinogen). PRSS1 (T4) and PRSS2 (T8) reside within the TCRB locus, while PRSS3 maps to 9p13. These isoforms share ~70% amino acid identity but exhibit distinct biochemical properties:

  • Expression: PRSS1 and PRSS2 are predominantly pancreatic (constituting ~23.1% and ~16% of pancreatic secretory proteins, respectively), whereas PRSS3 shows broader expression (brain, lung, cancer cells) [4] [7].
  • Electrostatic Properties: PRSS2 (pI ~5.05) is more acidic than PRSS1 (pI ~8.5), influencing substrate affinity and inhibitor sensitivity [8].
  • Disease Association: PRSS1 mutations cause hereditary pancreatitis, while PRSS2 variants (e.g., G191R) protect against chronic pancreatitis by introducing a trypsin cleavage site for autoinactivation [7] [9].

Table 1: Comparative Features of Human Trypsinogen Isoforms

PropertyPRSS1 (Cationic)PRSS2 (Anionic)PRSS3 (Mesotrypsinogen)
Gene Location7q34 (TCRB locus)7q34 (TCRB locus)9p13
Protein Length247 aa247 aa247 aa
Theoretical pI~8.5~5.05~5.3
Pancreatic Abundance~23.1%~16%<1%
Key Distinguishing FeatureHigh autoactivation rateCalcium-dependent stabilityResistance to endogenous inhibitors

Protein Biochemistry and Structural Characteristics

Isoform-Specific Post-Translational Modifications

Trypsinogen 2 is synthesized as a 247-amino acid preproenzyme (molecular weight ~26.4 kDa). Removal of the N-terminal signal peptide (aa 1–23) yields the mature zymogen (aa 24–247, MW ~24 kDa). Key modifications include:

  • N-glycosylation: Unlike PRSS1, PRSS2 carries an N-linked glycan at Asn-78, modulating solubility and protease activation kinetics [4] [8].
  • Activation Peptide: The PRSS2 activation peptide (AP; Lys23-Ile24) is highly acidic (pI ~3.8), slowing autoactivation by repelling the negatively charged trypsin active site [7].
  • Calcium-Binding Loop: Glu-85 coordinates Ca²⁺, stabilizing the Leu81-Glu82 scissile bond against proteolysis in activated trypsin-2 [3].

Catalytic Mechanism and Substrate Specificity

Trypsin-2 (activated PRSS2) belongs to the S1 family of serine proteases. Its catalytic triad (His-63, Asp-102, Ser-195) cleaves peptide bonds C-terminal to basic residues (lysine or arginine). Key specificity determinants include:

  • S1 Pocket: Asp-189 at the base confers specificity for positively charged P1 residues.
  • Oxyanion Hole: Stabilizes tetrahedral transition states via backbone amides of Gly-193 and Ser-195.
  • Extended Substrate Binding Site: Surface loops (e.g., 221–225) govern interactions with macromolecular substrates (e.g., procarboxypeptidases, pro-urokinase) [1] [9].

Trypsin-2 uniquely processes type II collagen triple helices and activates pro-matrix metalloproteinases (pro-MMP-9) in tumors, linking it to extracellular matrix remodeling [1] [9].

Table 2: Key Physiological and Pathological Substrates of Trypsin-2

SubstrateCleavage SiteBiological ConsequenceContext
Procarboxypeptidase A/BArg-Ile bondActivation of exopeptidaseDigestion
Pro-urokinase (uPA)Lys-Ile bondTumor cell invasionOvarian/colorectal cancer
Pro-MMP-9Arg-Phe bondECM degradation, metastasisGastric cancer
Type II CollagenMultiple Gly-X-Y repeatsCartilage matrix degradationRheumatoid arthritis
PAR-2Arg-Ser bondInflammation, pain signalingPancreatitis

Zymogen Activation Mechanisms

Enteropeptidase-Mediated Activation in the Duodenum

PRSS2 activation is initiated by enteropeptidase (enterokinase), an intestinal brush-border protease. Enteropeptidase cleaves the Lys23-Ile24 bond within PRSS2’s activation peptide (AP), releasing the acidic AP (DDDDK↓IVGG). This exposes the new N-terminal Ile-24, which inserts into the activation pocket, triggering conformational rearrangement to form the active site:

  • Gly-193 reorients to complete the oxyanion hole.
  • The catalytic Ser-195 becomes solvent-accessible.
  • Calcium binding at Glu-85 stabilizes the active conformation [3] [7].

Activated trypsin-2 amplifies proteolytic cascades by cleaving other pancreatic zymogens (e.g., chymotrypsinogen, proelastase).

Autoactivation and Regulatory Safeguards

PRSS2 undergoes autoactivation (trypsin-mediated cleavage of trypsinogen) but slower than PRSS1 due to its negatively charged AP. Safeguards preventing premature intrapancreatic activation include:

  • Zymogen Granule Packaging: PRSS2 is stored in acidified, membrane-bound granules limiting protease access.
  • Inhibitors: SPINK1 (serine protease inhibitor Kazal-type 1) and PSTI (pancreatic secretory trypsin inhibitor) neutralize any activated trypsin [7].
  • Calcium-Dependent Thermodynamic Stability: In trypsin-2 (not trypsinogen), the Leu81-Glu82 bond is thermodynamically stabilized by Ca²⁺ binding. Cleavage by chymotrypsin C (CTRC) reversibly generates a "nicked" trypsin (90% uncleaved at equilibrium), delaying degradation in protease-rich environments [3].
  • Autolytic Cleavage Sites: Trypsin-2 cleaves itself at Arg122-Val123, a fail-safe inactivation mechanism impaired in hereditary pancreatitis-associated PRSS1 mutants [3] [7].

Table 3: Activation and Inactivation Pathways of Trypsinogen 2

Regulatory MechanismKey PlayersEffect on PRSS2Physiological Role
Enteropeptidase ActivationDuodenal mucosaRapid, specific cleavage at Lys23-Ile24Initiates digestive cascade
AutoactivationTrypsin-2Autocatalytic cleavage at Lys23-Ile24Amplifies activation
CTRC CleavageChymotrypsin CReversible cleavage at Leu81-Glu82Regulates trypsin half-life
AutolysisTrypsin-2Inactivating cleavage at Arg122-Val123Prevents uncontrolled activity
InhibitionSPINK1, PSTI, α2-macroglobulinActive site blockadeNeutralizes ectopic trypsin

In pathological states (e.g., pancreatitis, cancer), these safeguards fail: elevated intrapancreatic trypsinogen activation causes autodigestion, while tumor-associated trypsin-2 (TAT-2) promotes invasion via MMP activation [6] [9].

Properties

CAS Number

103964-84-7

Product Name

trypsinogen 2

Molecular Formula

C20H25NO6

Synonyms

trypsinogen 2

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